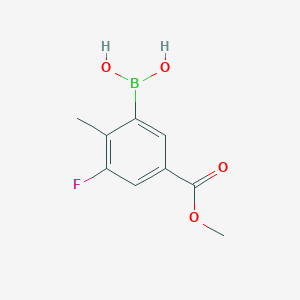
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid is an organic compound with the molecular formula C9H10BFO4. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form stable complexes with diols, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of 3-fluoro-5-methoxycarbonylphenylboronic acid with methoxycarbonyl thionyl chloride: This method involves the reaction of 3-fluorophenylboronic acid with methoxycarbonyl thionyl chloride to produce 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid.
Reaction of phenyl trifluoroborane with methoxycarbonyl thionyl chloride: This method involves the reaction of phenyl trifluoroborane with methoxycarbonyl thionyl chloride, followed by deoxygenation to generate the target product.
Industrial Production Methods
The industrial production of 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced under inert gas conditions to prevent oxidation and degradation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted aromatic compounds
Scientific Research Applications
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid involves its ability to form stable complexes with diols. This property makes it valuable in various chemical reactions, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The compound acts as a boron source, which reacts with palladium catalysts to form the desired biaryl products .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-methoxyphenylboronic acid: Similar in structure but lacks the methoxycarbonyl group.
3-Fluoro-5-methylphenylboronic acid: Similar in structure but lacks the methoxycarbonyl group and has a methyl group instead.
3-Carbamoyl-5-fluorophenyl boronic acid: Similar in structure but has a carbamoyl group instead of the methoxycarbonyl group.
Uniqueness
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid is unique due to the presence of both the fluoro and methoxycarbonyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
(3-fluoro-5-methoxycarbonyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-5-7(10(13)14)3-6(4-8(5)11)9(12)15-2/h3-4,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFPAOLDBQTBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)F)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

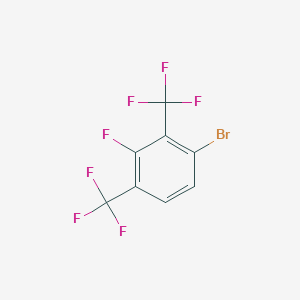
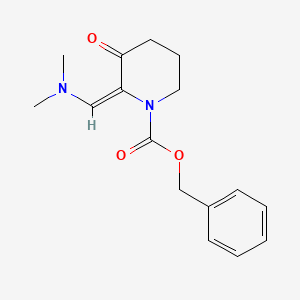
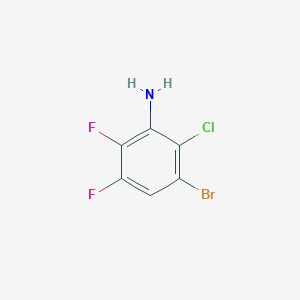
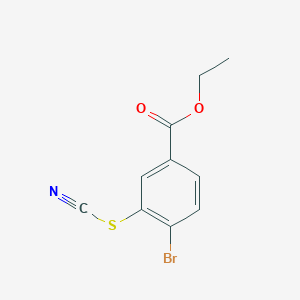
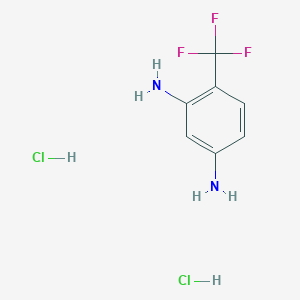
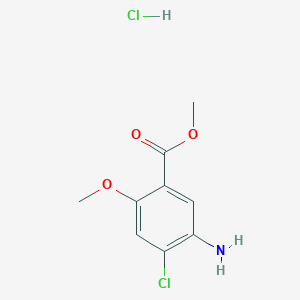
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile](/img/structure/B8027793.png)
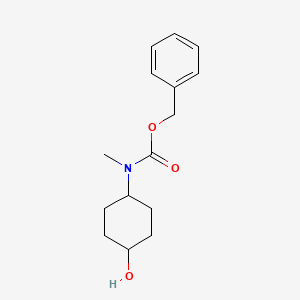
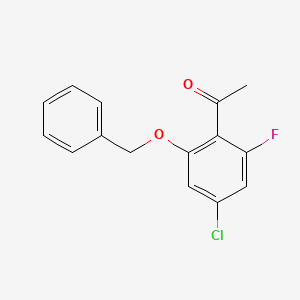
![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027808.png)
![2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8027811.png)
![2-(4-Chloro-phenyl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027819.png)
![Imidazo[1,2-a]pyridin-2-ol hydrochloride](/img/structure/B8027826.png)
